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molecular formula C8H10ClN5O2 B8325316 1-(6-Chloro-3-pyridylmethyl)-3-methyl2-nitroguanidine

1-(6-Chloro-3-pyridylmethyl)-3-methyl2-nitroguanidine

Cat. No. B8325316
M. Wt: 243.65 g/mol
InChI Key: SWHRDLPFZQFSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=N[N+](=O)[O-])NCc1ccc(Cl)nc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:17][NH2:18].[CH3:1][O:2][C:3]([NH:4][CH2:5][c:6]1[cH:7][n:8][c:9]([Cl:12])[cH:10][cH:11]1)=[N:13][N+:14](=[O:15])[O-:16].[OH2:19]>>[C:3]([NH:4][CH2:5][c:6]1[cH:7][n:8][c:9]([Cl:12])[cH:10][cH:11]1)(=[N:13][N+:14](=[O:15])[O-:16])[NH:18][CH3:17]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN
Name
COC(=N[N+](=O)[O-])NCc1ccc(Cl)nc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=N[N+](=O)[O-])NCc1ccc(Cl)nc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O

Outcomes

Product
Name
Type
product
Smiles
CNC(=N[N+](=O)[O-])NCc1ccc(Cl)nc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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